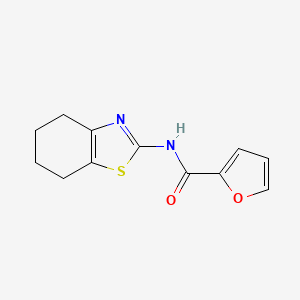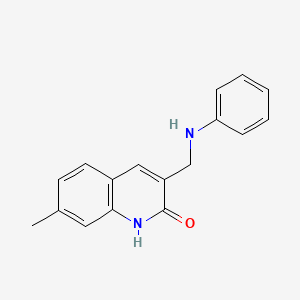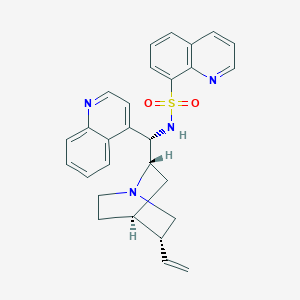
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is a complex organic compound that features a quinoline and quinuclidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine typically involves multiple steps. One common method includes the Michael addition of ketones to vinyl sulfone, catalyzed by a chiral amine. For example, cyclohexanone can be added to a mixture of (S)-quinolin-4-yl((2S)-8-vinylquinuclidin-2-yl)methanamine, benzoic acid, and 1,1-bis(benzenesulfonyl)ethylene in anhydrous chloroform at 0°C .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral catalyst in asymmetric synthesis.
Biology: It can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors and transporters, similar to other quinoline derivatives. For example, it could interact with serotonin receptors, influencing neurotransmission and potentially exhibiting psychotropic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An alkaloid with antimalarial properties.
Mefloquine: A synthetic derivative of quinine used to treat malaria.
Quinidine: An antiarrhythmic agent that blocks sodium channels
Uniqueness
(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is unique due to its specific structural features, which combine a quinoline and quinuclidine moiety. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Propiedades
IUPAC Name |
N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2/t19-,21-,25-,28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPQJTUCXSVJMB-YTVPYFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2496214.png)
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2496215.png)
![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B2496219.png)
![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)
![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2496225.png)
![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)
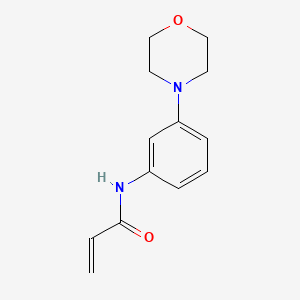
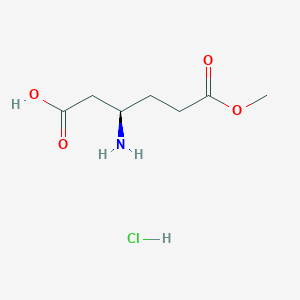
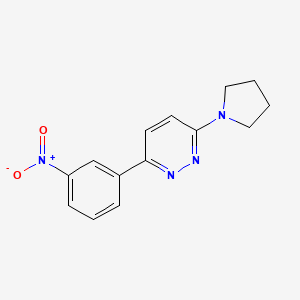
![cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)
